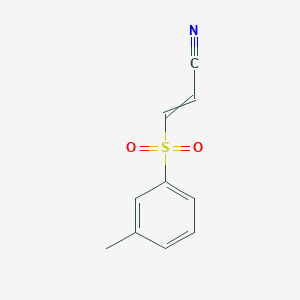
3-(3-Methylphenyl)sulfonylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(m-Tolylsulfonyl)acrylonitrile is an organic compound with the molecular formula C10H9NO2S. It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to an acrylonitrile moiety, which is further substituted with a m-tolylsulfonyl group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-tolylsulfonyl)acrylonitrile typically involves the reaction of m-toluenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
m-Toluenesulfonyl chloride+AcrylonitrileBase3-(m-Tolylsulfonyl)acrylonitrile
Industrial Production Methods
In industrial settings, the production of 3-(m-tolylsulfonyl)acrylonitrile may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolylsulfonyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acrylonitrile moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the acrylonitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted acrylonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-(m-Tolylsulfonyl)acrylonitrile is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(m-tolylsulfonyl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the acrylonitrile moiety. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Tolylsulfonyl)acrylonitrile
- 3-(o-Tolylsulfonyl)acrylonitrile
- 3-(m-Tolylsulfonyl)propionitrile
Uniqueness
3-(m-Tolylsulfonyl)acrylonitrile is unique due to the specific positioning of the tolylsulfonyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its ortho and para counterparts.
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(3-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2-5,7-8H,1H3 |
InChI Key |
KMJWIAQKSMWTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


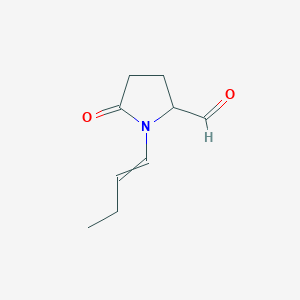
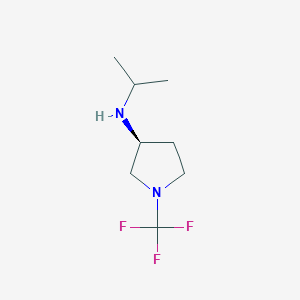
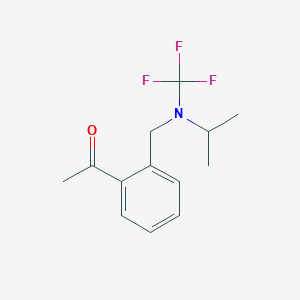
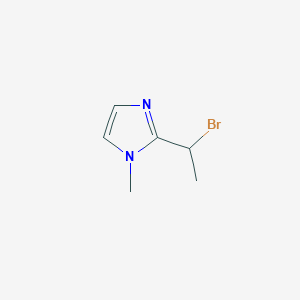
![Methyl 3-[(trimethylsilyl)oxy]butanoate](/img/structure/B13957152.png)

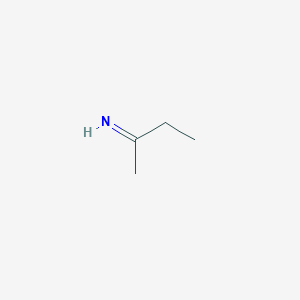

![1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one](/img/structure/B13957174.png)

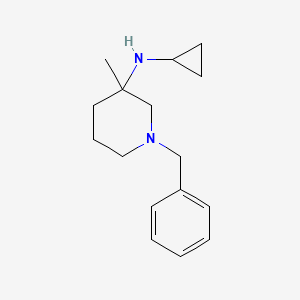
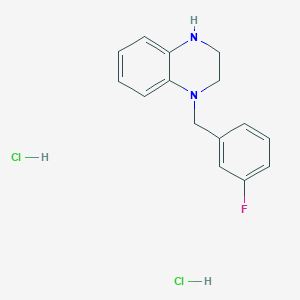
![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)
